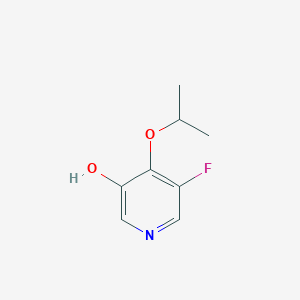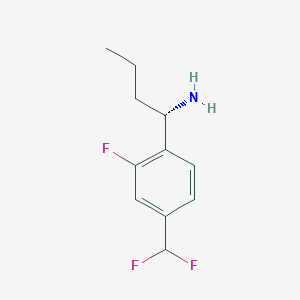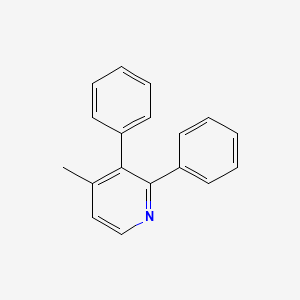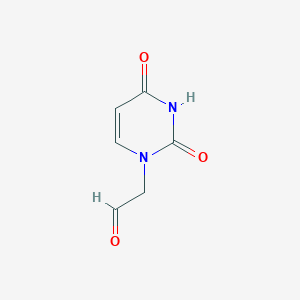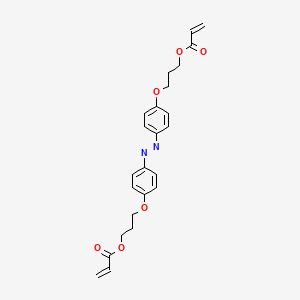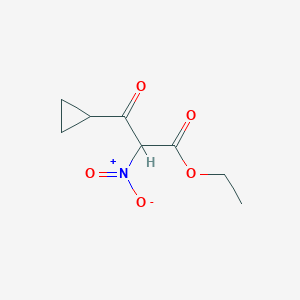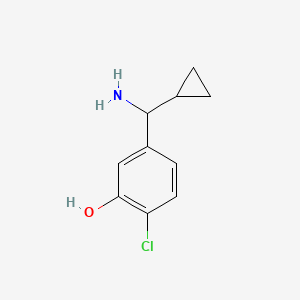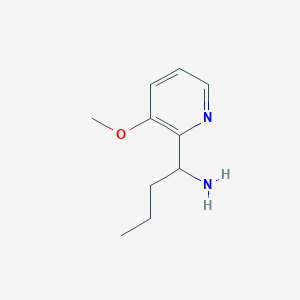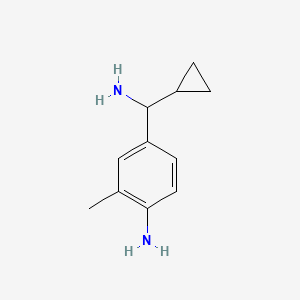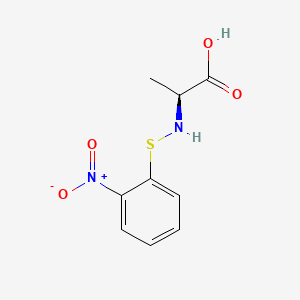
(S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid is an organic compound characterized by the presence of a nitrophenyl group, a thioether linkage, and an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting 2-nitrothiophenol with an appropriate halogenated amino acid derivative under basic conditions.
Amino Acid Coupling: The resulting thioether intermediate is then coupled with a protected amino acid, such as N-Boc-alanine, using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The final step involves deprotecting the amino acid to yield the desired this compound.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo reduction to form the corresponding aminophenyl derivative.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Reduction of the nitro group: 2-aminophenylthioamino propanoic acid.
Substitution reactions: Various substituted thioether derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, making it useful in studying enzyme mechanisms.
Medicine:
Drug Development: Its structural features make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid exerts its effects depends on its target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitrophenyl and thioether groups can interact with the enzyme’s active site residues, stabilizing the inhibitor-enzyme complex.
Comparaison Avec Des Composés Similaires
(S)-2-(((2-Nitrophenyl)thio)amino)butanoic acid: Similar structure but with a butanoic acid backbone.
(S)-2-(((2-Nitrophenyl)thio)amino)ethanoic acid: Similar structure but with an ethanoic acid backbone.
Uniqueness: (S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid is unique due to its specific combination of a nitrophenyl group, thioether linkage, and propanoic acid backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5879-39-0 |
|---|---|
Formule moléculaire |
C9H10N2O4S |
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C9H10N2O4S/c1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m0/s1 |
Clé InChI |
FELSXTCZSJSHHZ-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
SMILES canonique |
CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


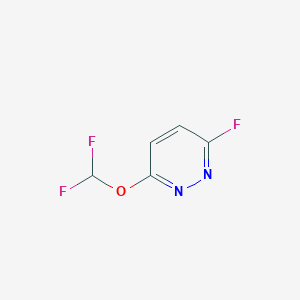
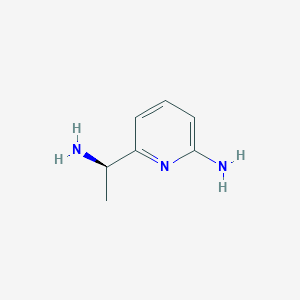
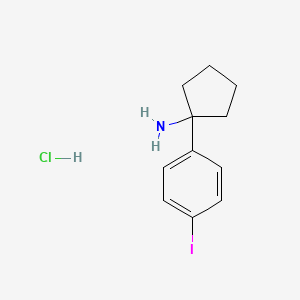
![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
